

A Technical Guide to the Preliminary Investigation of 2-Methyltryptamine's Psychoactive Effects

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Compound of Interest

Compound Name: 2-Methyltryptamine

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Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of the psychoactive effects of **2-Methyltryptamine** (2-MT), a lesser-known tryptamine derivative. As a structural analog of N,N-dimethyltryptamine (DMT) and other psychoactive tryptamines, 2-MT warrants systematic evaluation to elucidate its pharmacological profile. This document outlines a multi-tiered approach, beginning with in vitro characterization of its receptor binding and functional activity, progressing to in vivo behavioral assays in rodent models to assess its psychoactive potential, and concluding with preliminary pharmacokinetic and toxicological considerations. The methodologies detailed herein are designed to establish a foundational understanding of 2-MT's mechanism of action and its potential as a pharmacological tool or therapeutic lead.

Introduction: The Rationale for Investigating 2-Methyltryptamine

The tryptamine scaffold is a cornerstone of psychedelic research, with compounds like psilocybin and DMT demonstrating therapeutic potential in clinical trials. Minor structural modifications to the tryptamine backbone can drastically alter a compound's potency, receptor selectivity, and qualitative effects. **2-Methyltryptamine** (2-MT) is a tryptamine derivative with a

methyl group at the 2-position of the indole ring.^[1] While some data on its receptor affinity exists, a thorough investigation of its psychoactive properties is lacking.^[1] This guide provides a roadmap for researchers to systematically characterize 2-MT, from its molecular interactions to its behavioral effects in established animal models.

The primary hypothesis for 2-MT's psychoactive potential lies in its presumed interaction with serotonin receptors, particularly the 5-HT_{2A} receptor, which is a key mediator of the effects of classic psychedelics.^{[2][3]} However, its potency and efficacy at this and other receptors remain to be fully elucidated. The following sections will detail the necessary experimental workflows to address these unknowns.

In Vitro Characterization: Receptor Binding and Functional Activity

A foundational understanding of a compound's psychoactive potential begins with its interaction with relevant molecular targets. For tryptamines, the primary targets of interest are the serotonin (5-HT) receptor subtypes.

Rationale for Target Selection

The initial in vitro screening of 2-MT should focus on its affinity and functional activity at key serotonin receptors implicated in the actions of psychoactive compounds. The primary target is the 5-HT_{2A} receptor, the activation of which is strongly correlated with hallucinogenic effects.^[2]^[3] Additionally, interactions with 5-HT_{1A} and 5-HT_{2C} receptors should be assessed, as these receptors can modulate the overall pharmacological profile of a tryptamine.

Experimental Protocols

Radioligand binding assays are a robust method to determine the affinity of a test compound for a specific receptor.^{[4][5][6]}

Objective: To determine the binding affinity (K_i) of 2-MT for human 5-HT_{2A}, 5-HT_{1A}, and 5-HT_{2C} receptors.

Materials:

- Cell membranes expressing the human receptor of interest (e.g., from CHO-K1 or HEK293 cells).[7]
- Radioligands:
 - For 5-HT_{2A}: [³H]ketanserin or [¹²⁵I]DOI.[8]
 - For 5-HT_{1A}: [³H]8-OH-DPAT.
 - For 5-HT_{2C}: [³H]mesulergine.
- Non-specific binding agent (e.g., 10 μM of the corresponding unlabeled ligand).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
- 96-well filter plates.[5]
- Scintillation counter.

Procedure:

- In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K_d, and varying concentrations of 2-MT.
- For determination of non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-labeled competitor.
- Incubate the plate to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).[8]
- Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid and quantify the bound radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of 2-MT and determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like 5-HT_{2A} and 5-HT_{2C}, measuring intracellular calcium mobilization is a common method to assess agonist activity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the potency (EC₅₀) and efficacy (E_{max}) of 2-MT at human 5-HT_{2A} and 5-HT_{2C} receptors.

Materials:

- HEK293 cells stably expressing the human 5-HT_{2A} or 5-HT_{2C} receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).[\[9\]](#)[\[13\]](#)
- Pluronic F-127.[\[9\]](#)
- Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[\[13\]](#)
- Fluorescence microplate reader with kinetic reading capabilities.[\[9\]](#)[\[13\]](#)

Procedure:

- Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.[\[9\]](#)[\[13\]](#)
- Load the cells with the calcium-sensitive dye in HBSS for a specified time (e.g., 60 minutes at 37°C).[\[9\]](#)[\[13\]](#)
- Wash the cells with HBSS to remove excess dye.
- Place the plate in the fluorescence reader and measure baseline fluorescence.
- Add varying concentrations of 2-MT to the wells and immediately begin kinetic reading of fluorescence intensity over time.
- After the initial response, a saturating concentration of a known full agonist (e.g., serotonin) can be added to determine the maximal response of the system.

- Analyze the data to determine the EC₅₀ and Emax values for 2-MT, relative to the full agonist.

Data Presentation

Parameter	5-HT _{2A} Receptor	5-HT _{1A} Receptor	5-HT _{2C} Receptor
Binding Affinity (K _i , nM)	Experimental Value	Experimental Value	Experimental Value
Functional Potency (EC ₅₀ , nM)	Experimental Value	Experimental Value	Experimental Value
Functional Efficacy (E _{max} , %)	Experimental Value	Experimental Value	Experimental Value

A summary table for the in vitro data of 2-MT.

In Vivo Behavioral Analysis: Assessing Psychoactive Potential

In vivo studies in rodent models are essential for determining if the in vitro activity of 2-MT translates to psychoactive effects.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT_{2A} receptor activation and hallucinogenic potential in humans.^{[14][15][16][17]}

Objective: To determine if 2-MT induces the HTR in mice and to establish a dose-response relationship.

Animals: Male C57BL/6J mice are commonly used for this assay.

Procedure:

- Acclimate the mice to the testing environment (e.g., a clear cylindrical observation chamber).

- Administer varying doses of 2-MT (and a vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
- Immediately after injection, place the mouse in the observation chamber.
- Record the number of head twitches over a specified period (e.g., 30-60 minutes).^[18] This can be done by a trained observer or using automated tracking software.^{[16][17]}
- To confirm the involvement of the 5-HT_{2A} receptor, a separate cohort of mice can be pre-treated with a selective 5-HT_{2A} antagonist (e.g., ketanserin or M100907) prior to the administration of an effective dose of 2-MT.

Drug Discrimination in Rats

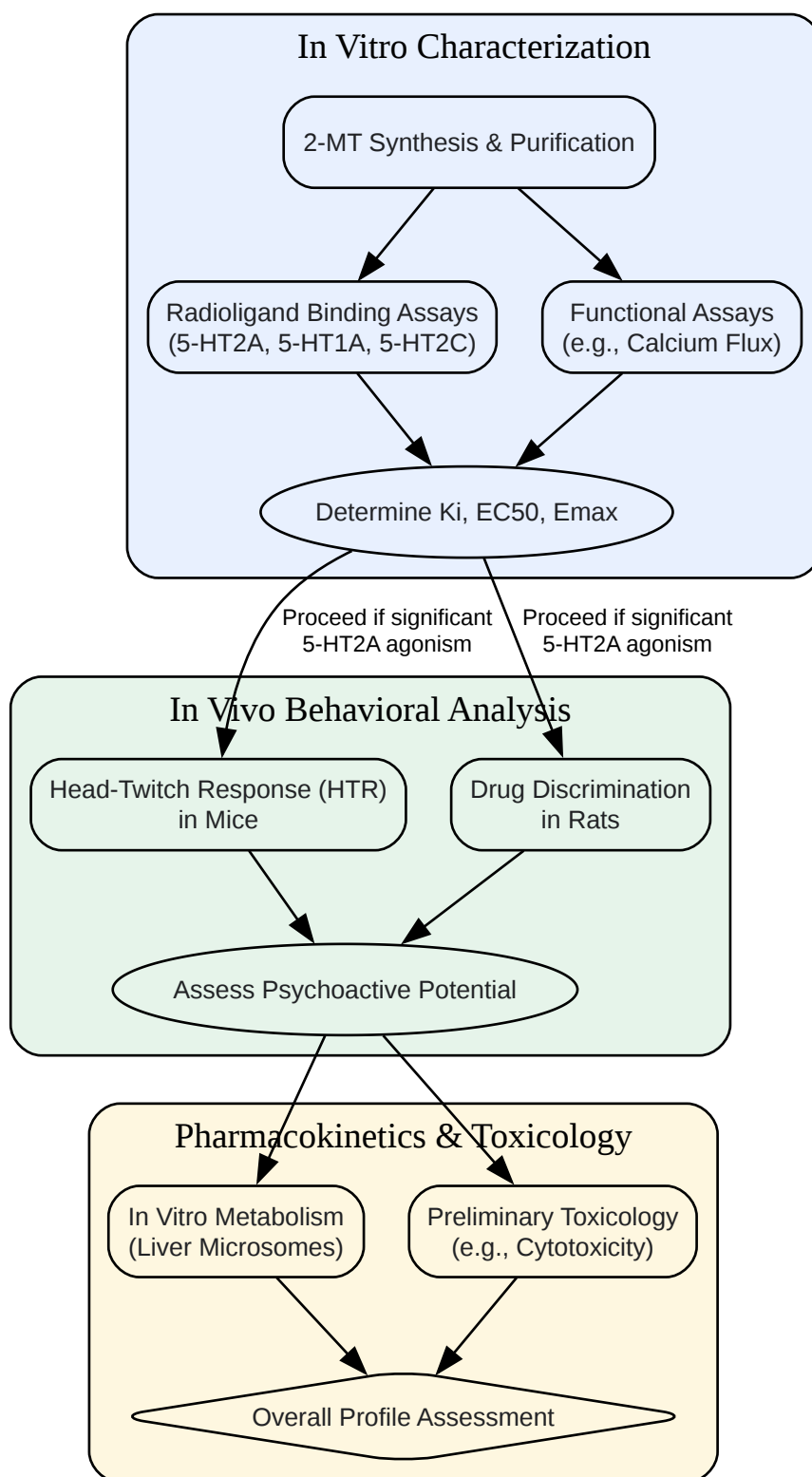
Drug discrimination is a behavioral paradigm that assesses the interoceptive (subjective) effects of a drug.^{[1][19][20][21]} Rats are trained to discriminate between the effects of a known hallucinogen (e.g., DOM or LSD) and saline.^{[22][23]}

Objective: To determine if the subjective effects of 2-MT are similar to those of a known hallucinogen.

Animals: Male Sprague-Dawley rats are often used for this procedure.^[22]

Procedure:

- Train rats in a two-lever operant chamber to press one lever for a food reward after administration of a known hallucinogen (e.g., 0.5 mg/kg DOM) and a second lever after administration of saline.^[22]
- Once the rats have learned to reliably discriminate between the drug and saline, substitution tests are conducted with varying doses of 2-MT.
- The percentage of responses on the drug-appropriate lever is measured. Full substitution ($\geq 80\%$ on the drug lever) indicates that 2-MT produces subjective effects similar to the training drug.



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Caption: A workflow for the preliminary investigation of 2-MT.

Preliminary Pharmacokinetics: In Vitro Metabolism

Understanding the metabolic fate of 2-MT is crucial for interpreting in vivo data and predicting its duration of action and potential for oral bioavailability. In vitro metabolism studies using human liver microsomes (HLMs) are a standard preliminary step.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

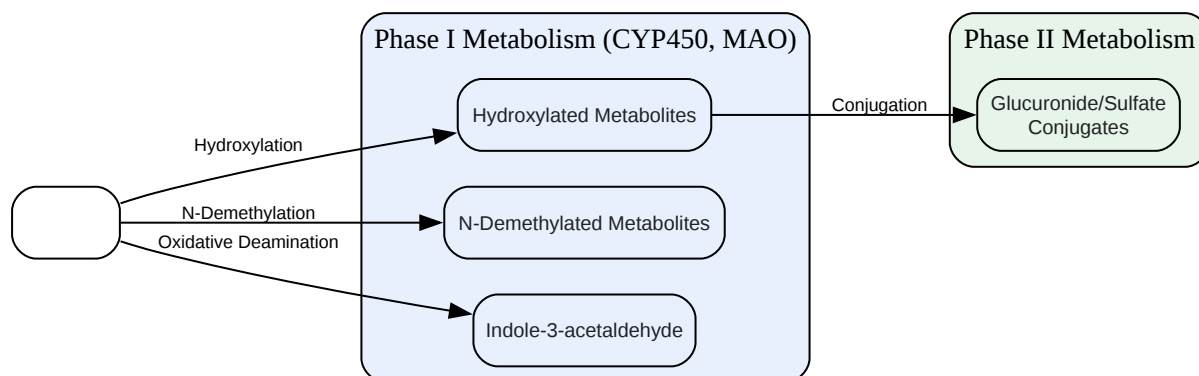
Objective: To identify the major phase I metabolites of 2-MT and the primary cytochrome P450 (CYP) enzymes involved in its metabolism.

Materials:

- Pooled human liver microsomes.[\[24\]](#)[\[25\]](#)
- NADPH regenerating system.[\[25\]](#)
- Phosphate buffer (pH 7.4).[\[25\]](#)
- LC-MS/MS system for metabolite identification.

Procedure:

- Incubate 2-MT with HLMs in the presence of the NADPH regenerating system at 37°C.[\[25\]](#)
- At various time points, quench the reaction with a solvent like acetonitrile.[\[25\]](#)
- Analyze the samples by LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns. Common metabolic pathways for tryptamines include N-dealkylation, hydroxylation, and oxidative deamination.[\[24\]](#)[\[30\]](#)
- To identify the specific CYP enzymes involved, incubate 2-MT with individual recombinant human CYP enzymes or with HLMs in the presence of selective CYP inhibitors.



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Caption: A potential metabolic pathway for **2-Methyltryptamine**.

Preliminary Toxicological Assessment

Early assessment of a compound's toxicity is a critical component of drug development.

Objective: To conduct a preliminary in vitro assessment of 2-MT's cytotoxicity.

Methodology: A simple and rapid method is to assess the viability of a relevant cell line (e.g., HEK293 or a neuronal cell line) in the presence of increasing concentrations of 2-MT. This can be achieved using assays such as the MTT or LDH release assay. While not a comprehensive toxicological profile, this provides an early indication of potential safety concerns. General toxicological information on tryptamines suggests that at high doses, adverse effects can occur. [\[2\]](#)[\[3\]](#)[\[31\]](#)

Comparative Pharmacology

To better understand the structure-activity relationships of 2-MT, its pharmacological profile should be compared to that of other relevant tryptamines.

Compound	5-HT _{2A} Affinity (K _i , nM)	Psychoactive Dose Range (Human)	HTR Induction	Legal Status (US)
2-Methyltryptamine (2-MT)	Experimental Value	Unknown	Conflicting Reports	Unscheduled (as of early 2026)
N,N-Dimethyltryptamine (DMT)	High	60-100 mg (oral with MAOI)	Yes	Schedule I[32]
Psilocin (4-HO-DMT)	High	6-20 mg	Yes	Schedule I
α-Methyltryptamine (α-MT)	Moderate	20-30 mg	Yes	Schedule I[33]

A comparative table of 2-MT and related tryptamines.

Legal and Regulatory Considerations

As of early 2026, **2-Methyltryptamine** is not explicitly scheduled under the Controlled Substances Act in the United States. However, it may be considered a controlled substance analogue if intended for human consumption.[34] Researchers should be aware of the legal and regulatory landscape surrounding "research chemicals" and consult with their institution's legal and compliance departments before initiating studies.[35][36]

Conclusion and Future Directions

This guide provides a systematic and technically detailed framework for the initial pharmacological and behavioral characterization of **2-Methyltryptamine**. The data generated from these studies will provide a crucial foundation for understanding its psychoactive potential and mechanism of action. Positive findings, particularly significant 5-HT_{2A} receptor agonism coupled with a robust head-twitch response and substitution in drug discrimination studies, would warrant further investigation. Future research could then expand to more complex behavioral models, detailed pharmacokinetic studies in multiple species, and a comprehensive

toxicological evaluation. The ultimate goal of such a research program would be to determine if 2-MT or its derivatives possess a unique pharmacological profile that could be harnessed for therapeutic benefit.

References

- BenchChem. (2025). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT_{2C} Receptor Functional Selectivity. BenchChem.
- Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. *Drug testing and analysis*, 10(3), 562–574.
- BenchChem. (2025). Application Notes and Protocols for the In Vitro Metabolism of Tryptamine Using Human Liver Microsomes. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxy-1H-indol-2-amine. BenchChem.
- Wikipedia. (2023).
- Glennon, R. A., Rosecrans, J. A., & Young, R. (1983). Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents. *Medicinal research reviews*, 3(3), 289–340.
- Reaction Biology. (n.d.). 5-HT_{2A} Biochemical Binding Assay Service. Reaction Biology.
- Amanote Research. (2017). Study of the in Vitro and in Vivo Metabolism of the Tryptamine 5-MeO-MiPT Using Human Liver Microsomes and Real Case Samples. Amanote Research.
- van de Witte, S. V., van der Wegen, B. C., van der Graaf, P. H., & de Groot, M. J. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. *Journal of pharmacological and toxicological methods*, 43(2), 101–108.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Wikipedia. (2023). Head-twitch response. Wikipedia.
- University College London. (n.d.). CALCIUM FLUX PROTOCOL. University College London.
- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Behavioral effects of three synthetic tryptamine derivatives in rodents. *Pharmacology, biochemistry, and behavior*, 152, 59–66.
- Baker, L. E. (2018). Hallucinogens in Drug Discrimination. *Current topics in behavioral neurosciences*, 36, 201–219.
- Tittarelli, R., Mannocchi, G., & Pantano, F. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. *Current neuropharmacology*, 13(1), 26–46.
- National Center for Biotechnology Information. (n.d.). Drug Discrimination. In *Methods of Behavior Analysis in Neuroscience*.

- BenchChem. (2025).
- Giorgetti, A., & Busardò, F. P. (2020). Toxicology and Analysis of Psychoactive Tryptamines. *International journal of molecular sciences*, 21(23), 9279.
- Eurofins Discovery. (n.d.). 5-HT_{2A} Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
- Cameron, L. P., Benson, C. J., DeFelice, B. C., Fiehn, O., & Olson, D. E. (2019). Effects of N, N-Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression. *ACS chemical neuroscience*, 10(3), 1542–1550.
- University of North Texas Health Science Center. (n.d.). Behavioral effects of three synthetic tryptamine derivatives in rodents. UNT Health Science Center.
- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. *Drug testing and analysis*, 4(7-8), 556–576.
- Gatch, M. B., Forster, M. J., & Taylor, C. M. (2018). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. *ACS chemical neuroscience*, 9(1), 147–155.
- Tittarelli, R., Mannocchi, G., & Pantano, F. (2020). Toxicology and Analysis of Psychoactive Tryptamines. *International journal of molecular sciences*, 21(23), 9279.
- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. *Psychopharmacology*, 227(4), 727–739.
- Bionity. (n.d.). Designer drug. Bionity.
- Gatch, M. B., Forster, M. J., & Taylor, C. M. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)_{2A} Receptor (5-HT_{2AR}), 5-HT_{2CR}, 5-HT_{1AR}, and Serotonin Transporter. *The Journal of pharmacology and experimental therapeutics*, 376(2), 246–254.
- Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. *Drug testing and analysis*, 10(3), 562–574.
- de la Fuente Revenga, M., Shahar, O., & González-Maeso, J. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. *Journal of neuroscience methods*, 330, 108492.
- Wikipedia. (2023). α -Methyltryptamine. Wikipedia.
- Wikipedia. (2023). Dimethyltryptamine. Wikipedia.
- Hill, J. R. (2004). In Vitro Drug Metabolism Using Liver Microsomes. *Current protocols in pharmacology*, Chapter 7, Unit 7.3.
- Tittarelli, R., Mannocchi, G., & Pantano, F. (2015). The hallucinogenic world of tryptamines: an updated review.
- Agilent. (n.d.). Calcium Flux Assays. Agilent.

- Jacobs, B. L. (1976). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. *British journal of pharmacology*, 56(3), 229–235.
- Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. *Current protocols in pharmacology*, Chapter 7, Unit 7.2.
- Jacobs, B. L. (1976). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. *British journal of pharmacology*, 56(3), 229–235.
- Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. *Drug testing and analysis*, 10(3), 562–574.
- Jefferson, F. A., Murali, M., & McCorvy, J. D. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. *ACS chemical neuroscience*, 12(15), 2824–2832.
- Students for Sensible Drug Policy. (2025). DEA Judge Backs Federal Ban On 2 Research Chemicals. SSDP.
- University College London. (n.d.). Calcium Flux on LSRII. University College London.
- Abcam. (2025). ab112129 Calcium Flux Assay Kit (Fluo-8, No Wash). Abcam.
- Chadeayne, A. R., & Golen, J. A. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Awad, A. H., & Toyo'oka, T. (2011). In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. *Xenobiotica; the fate of foreign compounds in biological systems*, 41(12), 1079–1085.
- Drug Enforcement Administration. (2006). Solicitation of Information on the Use of Tryptamine-Related Compounds. *Federal Register*, 71(150), 44215–44216.
- BenchChem. (2025). A Comparative Analysis of the Behavioral Effects of 4-Acetoxy-DMT and Psilocin. BenchChem.

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Sources

- 1. Drug discrimination - Wikipedia [en.wikipedia.org]
- 2. Toxicology and Analysis of Psychoactive Tryptamines [mdpi.com]

- 3. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofindiscovery.com [apac.eurofindiscovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bu.edu [bu.edu]
- 11. agilent.com [agilent.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. content.abcam.com [content.abcam.com]
- 14. Head-twitch response - Wikipedia [en.wikipedia.org]
- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hallucinogens in Drug Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. (PDF) Study of the in Vitro and in Vivo Metabolism of the [research.amanote.com]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 29. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 33. α -Methyltryptamine - Wikipedia [en.wikipedia.org]
- 34. Federal Register :: Solicitation of Information on the Use of Tryptamine-Related Compounds [federalregister.gov]
- 35. Designer_drug [bionity.com]
- 36. DEA Judge Backs Federal Ban On 2 Research Chemicals - Law360 - SSDP [ssdp.org]
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